5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzyloxycarbonyl group, a methylamino group, and a hex-5-enoic acid moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the hex-5-enoic acid moiety:
Coupling reaction: The protected amine is then coupled with the hex-5-enoic acid moiety using appropriate coupling reagents and conditions.
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid: The enantiomer of the compound with the opposite stereochemistry.
(S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid: A similar compound with a different protecting group.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzyloxycarbonyl protecting group and hex-5-enoic acid moiety make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
CAS No. |
519156-51-5 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hex-5-enoic acid |
InChI |
InChI=1S/C15H19NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h3,5-9,13H,1,4,10-11H2,2H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
SOBJCSFEMSGDNM-ZDUSSCGKSA-N |
Isomeric SMILES |
CN([C@@H](CCC=C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C(CCC=C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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